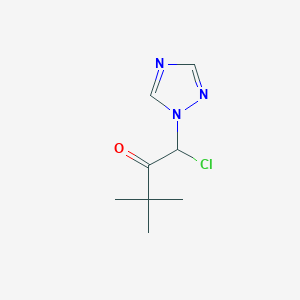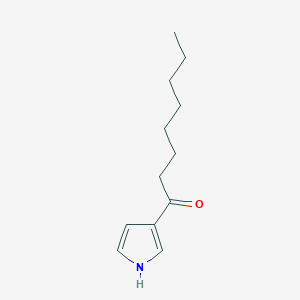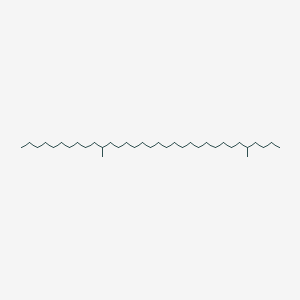
5,23-Dimethyltritriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,23-Dimethyltritriacontane is a long-chain hydrocarbon with the molecular formula C35H72. It is a member of the alkane family, characterized by its saturated carbon chain with single bonds between carbon atoms. This compound is notable for its structural complexity due to the presence of two methyl groups at the 5th and 23rd positions on the tritriacontane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,23-Dimethyltritriacontane typically involves multi-step organic reactions. One common method is the regiospecific synthesis, which includes the coupling of specific intermediates through reactions such as the Wittig reaction and exhaustive hydrogenation . The process begins with the ozonolysis of dimethylcyclooctadiene, followed by coupling with n-tetradecylidenephosphorane and subsequent hydrolysis to form the desired product.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimized reaction conditions, can be applied to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5,23-Dimethyltritriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids under controlled conditions.
Reduction: Although already fully saturated, reduction reactions can be used to remove any functional groups introduced during synthesis.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or carboxylic acids, while halogenation can produce various haloalkanes.
Aplicaciones Científicas De Investigación
5,23-Dimethyltritriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons and their reactions.
Biology: Investigated for its role in biological systems, particularly in the study of insect pheromones.
Industry: Utilized in the development of lubricants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5,23-Dimethyltritriacontane is primarily related to its physical properties rather than specific biochemical interactions. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. In biological systems, it may act as a signaling molecule, particularly in the context of insect pheromones .
Comparación Con Compuestos Similares
Similar Compounds
- 3,7-Dimethyltritriacontane
- 11,15-Dimethyltritriacontane
- 15,19-Dimethyltritriacontane
Uniqueness
5,23-Dimethyltritriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. This structural variation can affect its reactivity and interactions with other molecules, making it distinct from other dimethyltritriacontanes .
Propiedades
Número CAS |
121691-02-9 |
|---|---|
Fórmula molecular |
C35H72 |
Peso molecular |
492.9 g/mol |
Nombre IUPAC |
5,23-dimethyltritriacontane |
InChI |
InChI=1S/C35H72/c1-5-7-9-10-11-21-24-28-32-35(4)33-29-26-23-20-18-16-14-12-13-15-17-19-22-25-27-31-34(3)30-8-6-2/h34-35H,5-33H2,1-4H3 |
Clave InChI |
NGSVUPZVOXFNCJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C)CCCCCCCCCCCCCCCCCC(C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-Carbonylbis[6-(dimethylamino)benzene-1-sulfonic acid]](/img/structure/B14291716.png)
![3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene](/img/structure/B14291721.png)

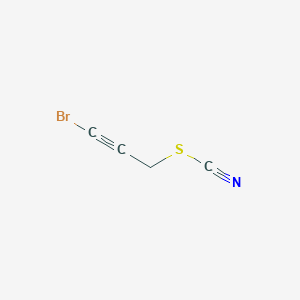
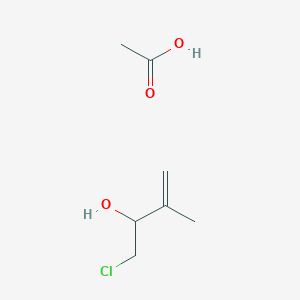
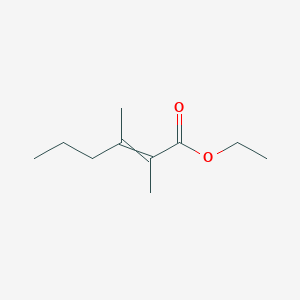
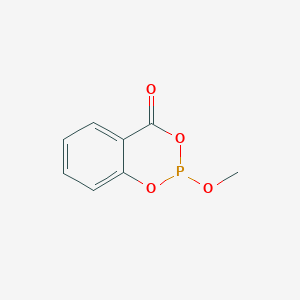
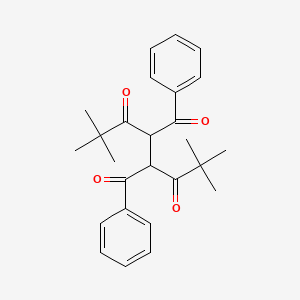


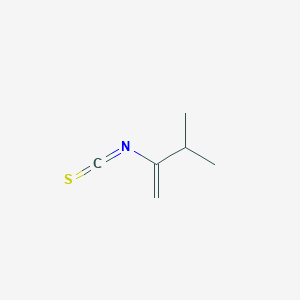
![N-[2-(Diphenylmethoxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B14291793.png)
